2',4'-Dimethyl-[1,1'-biphenyl]-2-sulfonic acid
Description
2',4'-Dimethyl-[1,1'-biphenyl]-2-sulfonic acid is a biphenyl derivative featuring methyl groups at the 2' and 4' positions of one aromatic ring and a sulfonic acid group at the 2-position of the adjacent ring. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the sulfonic acid moiety and increased lipophilicity from the methyl substituents. Such compounds are pivotal in pharmaceutical and materials science, particularly as intermediates for dyes, surfactants, or bioactive molecules.
Properties
Molecular Formula |
C14H14O3S |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)benzenesulfonic acid |
InChI |
InChI=1S/C14H14O3S/c1-10-7-8-12(11(2)9-10)13-5-3-4-6-14(13)18(15,16)17/h3-9H,1-2H3,(H,15,16,17) |
InChI Key |
YKXFTKKLOJVRTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2S(=O)(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethyl[1,1’-biphenyl]-2-sulfonic acid typically involves the sulfonation of 2’,4’-dimethylbiphenyl. The process can be carried out using fuming sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the biphenyl ring.
Industrial Production Methods
In an industrial setting, the production of 2’,4’-Dimethyl[1,1’-biphenyl]-2-sulfonic acid may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dimethyl[1,1’-biphenyl]-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the biphenyl ring.
Scientific Research Applications
2’,4’-Dimethyl[1,1’-biphenyl]-2-sulfonic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2’,4’-Dimethyl[1,1’-biphenyl]-2-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The biphenyl structure allows for hydrophobic interactions with lipid membranes, influencing the compound’s distribution within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzidine-2,2'-disulfonic Acid (CAS 117-61-3)
- Structure: Contains two sulfonic acid groups at the 2,2'-positions and amino groups at 4,4'.
- Properties: Higher acidity (due to dual sulfonic acids) and water solubility. The amino groups enable participation in diazo coupling reactions, making it a key intermediate in dye manufacturing.
- Applications : Widely used in azo dyes and colorants (e.g., direct dyes for textiles).
Dimethylbiphenyl (CAS 28013-11-8)
- Structure : Features methyl groups at the 1,1'-positions without sulfonic acid.
- Properties : Hydrophobic due to the absence of polar substituents. Lower reactivity compared to sulfonated analogs.
- Applications : Primarily used as a solvent or intermediate in organic synthesis.
8-(2,2′-Dimethyl-4′-(4-nitrobenzamido)-[1,1′-biphenyl]-4-carboxamido)naphthalene-1-sulfonic Acid (Compound 16 in )
- Structure : Contains a sulfonic acid group, methyl groups (2,2′-positions), and nitro/amide functionalities.
- Properties : Enhanced electronic withdrawal from the nitro group increases acidity. The amide linkage improves binding affinity in biological systems.
4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic Acid (CAS 5345-27-7)
- Structure : Combines a methylsulfonyl (electron-withdrawing) group and a carboxylic acid.
- Properties: Higher acidity than methyl-substituted analogs but lower solubility in non-polar solvents.
- Applications : Intermediate in synthesizing anti-inflammatory or agrochemical agents.
Data Table: Key Structural and Functional Comparisons
Research Findings and Functional Insights
- Electronic Effects : Sulfonic acid groups increase water solubility and acidity, while methyl groups enhance lipophilicity. For example, 2',4'-dimethyl substitution likely improves membrane permeability compared to disulfonated analogs like Benzidine-2,2'-disulfonic acid.
- Biological Relevance : Compounds with amide/nitro groups (e.g., ’s derivatives) show targeted bioactivity, suggesting that this compound could be tailored for drug delivery systems.
- Industrial Utility : Benzidine-2,2'-disulfonic acid’s role in dyes underscores the importance of sulfonic acid positioning for chromophore development, whereas the target compound’s methyl groups may stabilize hydrophobic interactions in surfactants.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
